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Introduction
Diiodosilane (H₂SiI₂) is a volatile, colorless liquid precursor increasingly utilized in the

semiconductor industry for the deposition of high-quality silicon-containing thin films. Its high

reactivity and lower thermal budget requirements make it a compelling alternative to traditional

silicon precursors, particularly for the fabrication of next-generation semiconductor devices

where precise control over film thickness and conformality is paramount. These application

notes provide a comprehensive overview of the use of diiodosilane in semiconductor

manufacturing, with a focus on Plasma-Enhanced Atomic Layer Deposition (PEALD) of silicon

nitride (SiN) and Chemical Vapor Deposition (CVD) of silicon-based films. Detailed protocols,

quantitative data, and process diagrams are presented to assist researchers and professionals

in leveraging this precursor for advanced applications.

Key Applications
Diiodosilane is primarily employed as a silicon precursor in the following semiconductor

manufacturing processes:

Atomic Layer Deposition (ALD) and Plasma-Enhanced Atomic Layer Deposition (PEALD):

For the deposition of highly conformal and uniform thin films of silicon nitride (SiN), silicon

dioxide (SiO₂), and other silicon-containing dielectrics at relatively low temperatures.[1]
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These films are critical for applications such as gate spacers, encapsulation layers, and

passivation layers in advanced integrated circuits.

Chemical Vapor Deposition (CVD): For the growth of silicon-based films, including silicon

nitride and silicon carbide (SiC).[1] In plasma-enhanced CVD (PECVD), diiodosilane can

generate highly reactive silicon radicals, enabling efficient film deposition with tailored

properties.[1]

Amorphous Silicon Films: Thermal decomposition of diiodosilane can be used to form

stable, photoconductive, and dopable amorphous silicon films.

Advantages of Diiodosilane
The use of diiodosilane as a silicon precursor offers several advantages over conventional

precursors like chlorosilanes and aminosilanes:

Low-Temperature Deposition: Enables the formation of high-quality films at lower

temperatures, which is crucial for temperature-sensitive substrates and advanced device

architectures.[1]

High Reactivity: The labile Si-I bonds contribute to its high reactivity, leading to efficient film

growth.

Excellent Conformality: Particularly in ALD, diiodosilane facilitates the deposition of films

with excellent step coverage on complex three-dimensional structures.

Precise Thickness Control: The self-limiting nature of ALD reactions with diiodosilane allows

for atomic-level control over film thickness.[1]

Reduced Impurities: Iodine-based precursors can lead to films with lower carbon and

chlorine contamination compared to organometallic and chlorosilane precursors.

Quantitative Data
The following tables summarize key quantitative data related to the use of diiodosilane in

semiconductor manufacturing, compiled from various sources.

Table 1: Properties of Diiodosilane
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Property Value

CAS Number 13760-02-6

Molecular Formula H₂SiI₂

Molecular Weight 283.91 g/mol

Purity (typical) > 99%

Table 2: Process Parameters and Film Properties for PEALD of Silicon Nitride using

Diiodosilane and N₂ Plasma

Parameter Value Reference

Process Conditions

Substrate Temperature 200 - 600 °C [2]

Process Pressure 0.1 - 5 Torr [2]

High-Pressure Treatment 6 - 500 Torr [2]

Film Properties

Hydrogen (H) Impurity (with

NH₃ reactant)
19%

Hydrogen (H) Impurity (with N₂

reactant)
15%

Film Density (with plasma

treatment)
3.21 g/cm³

Step Coverage (with He

addition to N₂)
99.2%

Table 3: Comparison of Silicon Precursors for PEALD of Silicon Nitride
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Precursor
Deposition
Temperature
(°C)

Growth Per
Cycle (Å/cycle)

Film Density
(g/cm³)

Key Features

Diiodosilane

(H₂SiI₂)
200 - 600 - 3.21

Low

temperature,

high conformality

Di(isopropylamin

o)silane (DIPAS)
100 - 200 0.6 - 1.0 -

Low

temperature,

high growth rate

Bis(tert-

butylamino)silan

e (BTBAS)

400 - 2.8 High film density

Hexachlorodisila

ne (Si₂Cl₆)
400 > 1 -

Good thermal

stability

Experimental Protocols
Protocol 1: Plasma-Enhanced Atomic Layer Deposition
(PEALD) of Silicon Nitride (SiN)
This protocol describes a typical PEALD process for depositing a silicon nitride thin film using

diiodosilane and a nitrogen plasma. The parameters are based on a combination of literature

values for diiodosilane and a detailed protocol for a similar aminosilane precursor, and should

be optimized for the specific deposition system.

1. Substrate Preparation:

Clean the silicon wafer substrate using a standard cleaning procedure (e.g., RCA clean) to
remove organic and metallic contaminants.
Load the substrate into the PEALD reaction chamber.

2. Chamber Conditions:

Heat the substrate to the desired deposition temperature (e.g., 300-400 °C).[3]
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Maintain the chamber wall temperature at a lower temperature (e.g., 100 °C) to prevent
precursor condensation.
Set the process pressure to approximately 1-3 Torr.[2]

3. Precursor Handling:

Maintain the diiodosilane precursor canister at a constant temperature (e.g., 25 °C) to
ensure a stable vapor pressure.[4]
Use an inert carrier gas (e.g., Argon or Nitrogen) to deliver the diiodosilane vapor to the
reaction chamber.

4. PEALD Cycle: Each cycle consists of four steps:

Step 1: Diiodosilane Pulse (Adsorption):
Introduce diiodosilane vapor into the reaction chamber for a set duration (e.g., 0.5 - 2.0
seconds). The precursor will adsorb onto the substrate surface in a self-limiting manner.
Step 2: Purge 1:
Stop the diiodosilane flow and purge the chamber with an inert gas (e.g., Argon or Nitrogen)
for a set duration (e.g., 5 - 10 seconds) to remove any unreacted precursor and gaseous
byproducts.
Step 3: Nitrogen Plasma Pulse (Reaction):
Introduce nitrogen (N₂) gas and apply RF power (e.g., 100 - 300 W) to generate a nitrogen
plasma for a set duration (e.g., 5 - 15 seconds). The reactive nitrogen species will react with
the adsorbed diiodosilane on the surface to form a layer of silicon nitride.
Step 4: Purge 2:
Turn off the RF power and nitrogen gas flow, and purge the chamber with an inert gas for a
set duration (e.g., 5 - 10 seconds) to remove any remaining reactants and byproducts.

5. Film Deposition:

Repeat the PEALD cycle until the desired film thickness is achieved. The thickness can be
precisely controlled by the number of cycles.

6. Post-Deposition:

Cool down the substrate under an inert atmosphere before unloading from the chamber.
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Protocol 2: Chemical Vapor Deposition (CVD) of
Amorphous Silicon
This protocol outlines a general procedure for the deposition of amorphous silicon films via

thermal decomposition of diiodosilane.

1. Substrate Preparation:

Prepare the substrate as described in Protocol 1.

2. Chamber Conditions:

Heat the substrate to the deposition temperature, typically between 400 °C and 600 °C.
Maintain the system pressure in the range of 0.1 to 500 Torr.

3. Deposition Process:

Introduce diiodosilane vapor into the reaction chamber at a controlled flow rate (e.g., 5 to
100 standard cubic centimeters per minute - sccm).
The diiodosilane will thermally decompose in the vapor phase and deposit an amorphous
silicon film on the heated substrate.
Continue the deposition for a duration of 10 to 90 minutes, depending on the desired film
thickness.

4. Post-Deposition:

Stop the diiodosilane flow and purge the chamber with an inert gas (e.g., Nitrogen) to
remove any unreacted precursor and byproduct gases.
Cool down the substrate under an inert atmosphere.

Visualizations
PEALD Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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